4-Fluoro-2-methylbenzenesulfonyl Chloride: A Technical Overview
4-Fluoro-2-methylbenzenesulfonyl Chloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key reactions of 4-Fluoro-2-methylbenzenesulfonyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry and materials science.
Core Physical Properties
The following table summarizes the key physical properties of 4-Fluoro-2-methylbenzenesulfonyl chloride.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClFO₂S | [1][2] |
| Molecular Weight | 208.64 g/mol | [1] |
| Boiling Point | 245-246 °C (lit.) | [1][3] |
| Density | 1.433 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.5370 | [1] |
| Melting Point | Not available in the provided data. For comparison, the melting point of the related compound 4-Fluorobenzenesulfonyl chloride is 29-31 °C. | [4][5] |
| Solubility | Expected to be soluble in various organic solvents such as dichloromethane, ethyl acetate, and acetone.[6] It is sensitive to moisture and will hydrolyze in water. | |
| Appearance | Colorless to yellow liquid. | [2] |
| CAS Number | 7079-48-3 | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the effective and safe use of 4-Fluoro-2-methylbenzenesulfonyl chloride. Below are representative protocols for its synthesis and a common application.
Synthesis of 4-Fluoro-2-methylbenzenesulfonyl Chloride
A common method for the synthesis of arylsulfonyl chlorides is through the diazotization of an aniline followed by a Sandmeyer-type reaction.
Materials:
-
4-Fluoro-2-methylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sulfur Dioxide
-
Cuprous Chloride
-
Glacial Acetic Acid
-
Ether
-
Saturated Sodium Bicarbonate Solution
-
Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization: 4-Fluoro-2-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid and cooled to -10°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below -5°C to form the diazonium salt.[7]
-
Preparation of the Catalytic Solution: A solution of sulfur dioxide in glacial acetic acid is prepared, to which cuprous chloride is added.[7]
-
Sulfonylation: The cold diazonium salt solution is added portion-wise to the sulfur dioxide/cuprous chloride solution, keeping the temperature below 30°C.[7]
-
Work-up: The reaction mixture is poured into ice water and extracted with ether. The combined organic extracts are washed with saturated sodium bicarbonate solution until neutral, then with water, and dried over magnesium sulfate.[7]
-
Purification: The solvent is removed under reduced pressure, and the resulting crude 4-Fluoro-2-methylbenzenesulfonyl chloride is purified by vacuum distillation.[7]
Reaction with an Amine to Form a Sulfonamide
Sulfonylation of amines is a primary application of 4-Fluoro-2-methylbenzenesulfonyl chloride.
Materials:
-
4-Fluoro-2-methylbenzenesulfonyl chloride
-
Primary or Secondary Amine
-
Anhydrous Dichloromethane
-
Pyridine or Triethylamine
-
1M HCl Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: The amine is dissolved in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. A base such as pyridine or triethylamine (1.5 - 2.0 equivalents) is added. The mixture is cooled to 0°C in an ice bath.[8]
-
Addition of Sulfonyl Chloride: A solution of 4-Fluoro-2-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled amine solution over 15-30 minutes.[8]
-
Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: The reaction is quenched with water. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[8]
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the synthesis and a subsequent reaction of 4-Fluoro-2-methylbenzenesulfonyl chloride.
References
- 1. 4-氟-2-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 7079-48-3 [amp.chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]
- 5. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
